N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
N-[2-(6,7-Dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic small molecule featuring a benzofuran-chromen hybrid core substituted with a cyclopropanecarboxamide group. The chromen (coumarin) moiety contains 6,7-dimethyl and 2-oxo functional groups, while the benzofuran scaffold is linked to a cyclopropane ring via a carboxamide bond. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., thiophene-2-carboxamide derivatives) have been synthesized and studied, indicating a broader interest in similar frameworks .
Properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-12-9-16-17(11-20(25)27-19(16)10-13(12)2)22-21(24-23(26)14-7-8-14)15-5-3-4-6-18(15)28-22/h3-6,9-11,14H,7-8H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLNZJCNHJKCRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6,7-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining a chromenone moiety with a benzofuran and cyclopropanecarboxamide group. This structural diversity is believed to contribute to its varied biological activities.
Molecular Formula: C₁₈H₁₈N₂O₃
Molecular Weight: 306.35 g/mol
CAS Number: Not available
1. Antimicrobial Activity
Research has indicated that derivatives of chromenone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity against E. coli | |
| Related chromenone derivatives | Broad-spectrum antimicrobial activity |
2. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. It appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Case Study:
A study investigated the effects of related chromenone compounds on human cancer cell lines. Results indicated that these compounds significantly reduced cell viability and induced apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (breast cancer) | 15 | Induction of apoptosis through caspase activation |
| HCT116 (colon cancer) | 10 | Modulation of Bcl-2/Bax ratio leading to cell death |
3. Cardioprotective Effects
Another area of interest is the cardioprotective effects observed in animal models. In one study, the compound was administered prior to inducing myocardial infarction in rats, resulting in improved cardiac function and reduced markers of heart injury.
Findings:
The compound significantly decreased levels of lactate dehydrogenase (LDH) and creatine kinase (CK-MB), indicating reduced myocardial damage.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
- Modulation of Signaling Pathways: It can influence various signaling pathways associated with cell survival and death, including the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Structural Analogs
Key Compounds and Substituent Variations
The target compound shares structural motifs with several cyclopropanecarboxamide and heterocyclic derivatives. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Inferred formula based on structural analogy to ; †Calculated using average atomic masses.
Substituent Impact on Properties
Thiophene vs. Cyclopropane: The thiophene-2-carboxamide analog (C₂₄H₁₇NO₄S) replaces the cyclopropane group with a sulfur-containing heterocycle.
Diethyl and Methoxy Groups: The compound from incorporates a 4-methoxyphenoxy group, enhancing hydrophilicity compared to the target compound’s purely aromatic system. The diethylamine substituent may improve solubility in polar solvents.
Functional and Pharmacological Comparisons
While direct activity data for the target compound is absent, insights can be drawn from related molecules:
- Thiophene-2-carboxamide Analog : Heterocyclic sulfur atoms (as in ) often enhance binding to metalloenzymes or receptors with hydrophobic pockets. The thiophene derivative’s higher molecular weight may also influence pharmacokinetics (e.g., absorption and half-life).
- Pyridinylsulfonyl Derivatives : Compounds like those in are designed to target CFTR-mediated diseases, suggesting that cyclopropanecarboxamide derivatives may interact with membrane proteins or ion channels.
- Synthetic Accessibility: The diethyl-substituted cyclopropane in was synthesized in 78% yield via a phenol coupling reaction, indicating that similar routes could apply to the target compound.
Crystallographic and Computational Tools
Structural analyses of related compounds often employ:
- SHELX Suite : Used for crystal structure refinement (e.g., small-molecule X-ray diffraction) .
- WinGX/ORTEP : Utilized for molecular visualization and geometry optimization . These tools highlight the importance of crystallography in validating the stereochemistry and conformation of cyclopropane-containing analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
